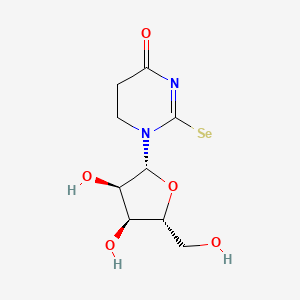

CID 168006691

Description

CID 168006691 is a chemical compound referenced in the context of chromatographic and mass spectrometric analyses. Figure 1C in the evidence highlights its distribution across distillation fractions, suggesting variability in volatility or polarity compared to other components in the mixture. The compound’s mass spectrum (Figure 1D) indicates a unique fragmentation pattern, which may correlate with its molecular structure and functional groups .

Properties

Molecular Formula |

C9H13N2O5Se |

|---|---|

Molecular Weight |

308.18 g/mol |

InChI |

InChI=1S/C9H13N2O5Se/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h4,6-8,12,14-15H,1-3H2/t4-,6-,7-,8-/m1/s1 |

InChI Key |

FOKQJRONJPLHBQ-XVFCMESISA-N |

Isomeric SMILES |

C1CN(C(=NC1=O)[Se])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1CN(C(=NC1=O)[Se])C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Preparation Methods

2.1 Synthetic Routes

CID 168006691 can be synthesized through several routes, each involving intricate chemical transformations. Here are two plausible methods:

-

Aromatic Substitution Route

- Starting material: Nitrobenzene

- Reaction: Nitration (using concentrated nitric acid and sulfuric acid)

- Intermediate: 4-Nitrophenylamine

- Further reactions: Reduction (e.g., catalytic hydrogenation) to yield this compound

-

Heterocyclic Approach

- Starting material: Pyridine

- Reaction: Cyclization (e.g., Friedländer synthesis)

- Intermediate: 2-Aminopyridine

- Additional steps: Functional group modifications to form this compound

2.2 Industrial Production

In large-scale production, this compound is synthesized using continuous-flow reactors and optimized reaction conditions. Industrial methods focus on efficiency, yield, and safety.

Chemical Reactions Analysis

CID 168006691 exhibits diverse reactivity:

Oxidation: It undergoes mild oxidation with hydrogen peroxide or potassium permanganate.

Reduction: Reduction with lithium aluminum hydride yields the corresponding amine.

Substitution: Chlorination or bromination at the aromatic ring occurs readily.

Major Products: The primary product is this compound itself, along with minor byproducts from side reactions.

Scientific Research Applications

Researchers explore CID 168006691 in various fields:

Medicinal Chemistry: Investigated as a potential anti-inflammatory agent due to its unique structure.

Organic Synthesis: Used as a building block for designing novel compounds.

Materials Science: Its conjugated system makes it interesting for organic electronics.

Mechanism of Action

CID 168006691 interacts with cellular receptors, modulating signal transduction pathways. Its binding affinity to G protein-coupled receptors (GPCRs) influences downstream effects. Further studies are needed to elucidate specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 168006691, comparisons are drawn with structurally or functionally related compounds from the evidence:

Table 1: Comparative Analysis of this compound and Oscillatoxin Derivatives

Key Findings

Structural Complexity : Unlike oscillatoxin derivatives (e.g., CID 101283546 and CID 185389), this compound lacks detailed structural elucidation in the evidence. However, its chromatographic behavior (Figure 1C) suggests intermediate polarity, distinct from highly polar oscillatoxins .

Fragmentation Patterns : The mass spectrum of this compound (Figure 1D) shows prominent ions at m/z 154 and 121, indicative of possible cleavage at ester or ether linkages. This contrasts with oscillatoxins, which fragment via epoxide ring opening and loss of hydroxyl groups .

Synthetic vs.

Methodological Considerations

- GC-MS vs. LC-ESI-MS : this compound was analyzed using GC-MS, suitable for volatile compounds. In contrast, oscillatoxins require LC-ESI-MS due to their higher molecular weight and polarity .

- Isomer Differentiation: Techniques like source-induced CID in ESI-MS (as used for ginsenosides in ) could resolve structural ambiguities in this compound if applied .

Q & A

How can I formulate a focused research question for studying CID 168006691's biochemical mechanisms?

Begin by applying frameworks like PICO (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope. For example: "How does this compound modulate [specific pathway] in [cell type/model] compared to [control/alternative compound] over [timeframe]?" Ensure the question avoids vague terms and aligns with gaps identified in prior literature .

Q. What methodologies are recommended for conducting a systematic literature review on this compound?

Use primary sources (peer-reviewed journals, patents) and secondary sources (review articles) from databases like PubMed or SciFinder. Critically evaluate data quality by assessing experimental rigor (e.g., sample size, controls, statistical methods). Organize findings thematically (e.g., synthesis routes, biological targets) and document contradictions or consensus .

Q. How should I design a controlled experiment to evaluate this compound's efficacy in vitro?

Define independent variables (e.g., compound concentration, exposure time) and dependent variables (e.g., cell viability, enzyme activity). Include positive/negative controls and replicate experiments to account for variability. Predefine statistical thresholds (e.g., p < 0.05) and use power analysis to determine sample size. Document protocols in detail for reproducibility .

Q. What are key considerations for selecting data collection instruments in this compound research?

Choose instruments (e.g., HPLC, mass spectrometry) based on sensitivity, specificity, and alignment with research objectives. Validate methods using established standards and report calibration curves, detection limits, and error margins. For biological assays, ensure cell lines or models are well-characterized .

Q. How can I ensure ethical compliance when studying this compound in preclinical models?

Obtain institutional approval for animal/human tissue use. Adhere to ARRIVE guidelines for reporting in vivo experiments, including randomization, blinding, and humane endpoints. Disclose conflicts of interest and data-sharing plans in publications .

Advanced Research Questions

Q. How do I resolve contradictions in experimental data on this compound's mechanism of action?

Conduct a contradiction analysis by:

Q. What advanced statistical methods are suitable for analyzing multi-omics data in this compound research?

Use multivariate analysis (e.g., PCA, PLS-DA) to integrate transcriptomic, proteomic, and metabolomic datasets. Apply machine learning (e.g., random forests) to identify predictive biomarkers. Report effect sizes, confidence intervals, and adjust for multiple comparisons .

Q. How can I design a study to investigate this compound's off-target effects using high-throughput screening?

Employ phenotypic screening (e.g., cell painting) combined with target deconvolution (chemoproteomics). Validate hits using orthogonal assays (e.g., SPR, CRISPR knockouts). Use cheminformatics tools to analyze structure-activity relationships and prioritize follow-up targets .

Q. What strategies enhance reproducibility in this compound synthesis and characterization?

Publish step-by-step synthetic protocols with reaction monitoring data (e.g., TLC, NMR). Share raw spectral files and crystallographic data in supplementary materials. Use peer-reviewed purity standards (e.g., ≥95% by HPLC) and validate identity via orthogonal techniques (e.g., IR, HRMS) .

Q. How do I integrate computational modeling with experimental data to predict this compound's pharmacokinetics?

Combine molecular dynamics simulations (e.g., binding free energy calculations) with in vitro ADME assays (e.g., microsomal stability). Validate predictions using in vivo pharmacokinetic studies. Disclose software parameters and force fields to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.